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Compound of Interest

Compound Name: Nitroaspirin

Cat. No.: B1677004 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nitroaspirin, a nitric oxide

(NO)-donating derivative of aspirin, for the assessment of angiogenesis. This document

outlines the key mechanisms of Nitroaspirin's anti-angiogenic effects and provides detailed

protocols for commonly used in vitro and in vivo angiogenesis assays.

Introduction to Nitroaspirin and Angiogenesis
Nitroaspirin compounds, such as NCX-4016 and other NO-donating aspirin (NO-ASA)

variants, have demonstrated significant anti-angiogenic properties.[1][2] These compounds

combine the cyclooxygenase (COX)-inhibitory effects of aspirin with the vasodilatory and

signaling properties of nitric oxide. The anti-angiogenic effects of Nitroaspirin are attributed to

several mechanisms, including the induction of loss of redox-dependent viability in endothelial

cells, reorganization of the endothelial cytoskeleton, and the suppression of key pro-angiogenic

factors like Vascular Endothelial Growth Factor (VEGF).[1][3]

Key Mechanisms of Nitroaspirin's Anti-Angiogenic
Action
Nitroaspirin exerts its anti-angiogenic effects through a multi-faceted approach targeting

endothelial cells, the primary cell type involved in the formation of new blood vessels.
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Induction of Redox-Dependent Viability Loss: Nitroaspirin, exemplified by NCX-4016, can

induce a loss of viability in endothelial cells in a dose- and time-dependent manner. This is

linked to alterations in the cellular thiol-redox status.[1]

Cytoskeletal Reorganization: NCX-4016 has been shown to induce actin cytoskeletal

reorganization in bovine lung microvascular endothelial cells (BLMVECs), which can

interfere with cell migration and tube formation, critical steps in angiogenesis.[1]

Suppression of VEGF Expression: NO-donating aspirins have been found to significantly

reduce the expression of VEGF, a potent pro-angiogenic factor.[3][4] This suppression of

VEGF leads to a decrease in the stimulation of endothelial cell proliferation and migration.

Inhibition of Endothelial Tube Formation: In vitro studies have demonstrated that NCX-4016

can almost completely inhibit angiogenesis at a concentration of 100 µM.[1]

Quantitative Data on the Anti-Angiogenic Effects of
Nitroaspirin
The following tables summarize quantitative data from studies assessing the anti-angiogenic

effects of different forms of Nitroaspirin.

Table 1: In Vivo Anti-Angiogenic Effects of NO-Donating Aspirin (NO-ASA) in a Human Colon

Cancer Mouse Xenograft Model

Treatment Group
Microvessel Density (Mean
± SEM)

% Necrotic Area of Tumors
(Mean ± SEM)

Vehicle 11.7 ± 0.8 52.2 ± 4.1

m-NO-ASA 7.8 ± 0.6 61.0 ± 2.7

p-NO-ASA 6.2 ± 0.7 65.8 ± 2.4

Data extracted from a study on HT-29 human colon cancer xenografts in athymic mice.[3][4]

Table 2: In Vitro Anti-Angiogenic Effect of NCX-4016
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Compound Concentration Cell Type Assay Result

NCX-4016 100 µM

Bovine Lung

Microvascular

Endothelial Cells

(BLMVECs) &

Human Umbilical

Vein Endothelial

Cells (HUVECs)

Endothelial Cell

Tube Formation

Almost complete

inhibition of

angiogenesis

Finding from an in vitro study on the anti-angiogenic properties of NCX-4016.[1]

Experimental Protocols
Detailed methodologies for key experiments to assess the anti-angiogenic effects of

Nitroaspirin are provided below.

Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures

(tubes) on a basement membrane extract, a key step in angiogenesis.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell lines

Endothelial Cell Growth Medium

Basement Membrane Extract (e.g., Matrigel®)

Nitroaspirin (e.g., NCX-4016) stock solution (dissolved in a suitable solvent like DMSO)

24-well or 96-well tissue culture plates

Incubator (37°C, 5% CO2)

Inverted microscope with imaging capabilities
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Protocol:

Plate Coating: Thaw the Basement Membrane Extract on ice. Using pre-cooled pipette tips,

coat the wells of a 24-well or 96-well plate with a thin layer of the extract (approximately 250

µL for a 24-well plate).[5] Ensure the entire surface is covered.

Gel Formation: Incubate the coated plate at 37°C for 30-60 minutes to allow the basement

membrane extract to solidify.[5]

Cell Seeding: Harvest endothelial cells and resuspend them in endothelial cell growth

medium at a density of 1-2 x 10^5 cells/mL.

Treatment: Prepare different concentrations of Nitroaspirin (e.g., ranging from 10 µM to 100

µM) in the endothelial cell growth medium. A vehicle control (medium with the solvent used

for Nitroaspirin) should be included.

Incubation: Add the endothelial cell suspension containing the respective treatments to the

solidified gel in each well.

Observation and Quantification: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18

hours.[5] Monitor the formation of tube-like structures at regular intervals using an inverted

microscope. Capture images for quantification.

Data Analysis: Quantify the extent of tube formation by measuring parameters such as the

number of branch points, total tube length, and the number of enclosed loops. Image

analysis software can be used for accurate quantification.

In Vivo Matrigel Plug Assay
This in vivo assay evaluates the formation of new blood vessels into a subcutaneously

implanted plug of basement membrane extract.

Materials:

Basement Membrane Extract (e.g., Matrigel®), growth factor reduced

Pro-angiogenic factor (e.g., VEGF or FGF-2) as a positive control
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Nitroaspirin (e.g., m-NO-ASA, p-NO-ASA)

Athymic nude mice

Sterile, pre-chilled syringes and needles

Protocol:

Preparation of Matrigel Mixture: On ice, mix the liquid Basement Membrane Extract with the

desired concentration of Nitroaspirin or vehicle control. For a positive control, add a pro-

angiogenic factor. Keep the mixture on ice to prevent premature solidification.

Subcutaneous Injection: Anesthetize the mice. Subcutaneously inject 0.5 mL of the Matrigel

mixture into the flank of each mouse using a pre-chilled syringe.[6] The mixture will form a

solid plug at body temperature.

Incubation Period: Allow the plug to remain in the mice for a period of 7-21 days to allow for

vascularization.

Plug Excision: After the incubation period, euthanize the mice and carefully excise the

Matrigel plugs.

Analysis of Angiogenesis:

Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a

colorimetric assay (e.g., Drabkin's reagent) as an index of blood vessel formation.

Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the

sections with an endothelial cell-specific marker (e.g., CD31 or von Willebrand factor) to

visualize the microvessels.

Quantification: Quantify the microvessel density (MVD) by counting the number of stained

vessels per unit area in multiple high-power fields.

Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to study angiogenesis. The highly

vascularized CAM of a developing chicken embryo serves as a natural environment to observe
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the formation of new blood vessels.

Materials:

Fertilized chicken eggs

Egg incubator

Sterile forceps and scissors

Sterile filter paper or silicone rings

Nitroaspirin solution

Stereomicroscope with imaging capabilities

Protocol:

Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3-4

days.

Windowing the Egg: On day 3 or 4, create a small window in the eggshell over the air sac to

expose the CAM.

Application of Test Substance: Prepare sterile filter paper discs or silicone rings and

impregnate them with the desired concentration of Nitroaspirin or vehicle control. Carefully

place the disc or ring onto the CAM.

Re-incubation: Seal the window with sterile tape and return the eggs to the incubator for an

additional 2-3 days.

Observation and Quantification: On the designated day of observation (e.g., day 6 or 7 of

incubation), open the window and examine the CAM under a stereomicroscope. Observe the

area around the filter disc for any changes in vascularization.

Data Analysis: Quantify the angiogenic response by counting the number of blood vessels

growing towards the disc or by measuring the vessel density in the area. Images can be
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captured for detailed analysis. The anti-angiogenic effect is indicated by a reduction in the

number and density of blood vessels compared to the control.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed

signaling pathway of Nitroaspirin's anti-angiogenic action and the general workflow for

assessing angiogenesis.
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Caption: Proposed signaling pathway for Nitroaspirin's anti-angiogenic effects.
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Caption: General workflow for assessing the anti-angiogenic effects of Nitroaspirin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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